5-Ethyl-4-phenyloct-5-en-2-one

Catalog No.
S13074429
CAS No.
649766-42-7
M.F
C16H22O
M. Wt
230.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-4-phenyloct-5-en-2-one

CAS Number

649766-42-7

Product Name

5-Ethyl-4-phenyloct-5-en-2-one

IUPAC Name

5-ethyl-4-phenyloct-5-en-2-one

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

InChI

InChI=1S/C16H22O/c1-4-9-14(5-2)16(12-13(3)17)15-10-7-6-8-11-15/h6-11,16H,4-5,12H2,1-3H3

InChI Key

XDTOWEKYKIBJBG-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)C(CC(=O)C)C1=CC=CC=C1

5-Ethyl-4-phenyloct-5-en-2-one is a chemical compound characterized by its unique structure, which includes an ethyl group, a phenyl group, and an octenone moiety. This compound is notable for its potential applications in various fields, including organic synthesis and industrial chemistry. Its molecular formula is C_{13}H_{16}O, and it features a conjugated double bond system that contributes to its reactivity and biological activity.

  • Oxidation: The compound can be oxidized to yield carboxylic acids or ketones using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can convert the compound into alcohols or alkanes, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, with reagents like nitric acid and sulfuric acid.

Research indicates that 5-Ethyl-4-phenyloct-5-en-2-one may have significant biological activities. It has been utilized in studies focusing on enzyme-catalyzed reactions and metabolic pathways. The compound's interaction with specific molecular targets suggests potential applications in pharmacology and biochemistry.

The synthesis of 5-Ethyl-4-phenyloct-5-en-2-one can be achieved through various methods:

  • Aldol Condensation: A common synthetic route involves the aldol condensation reaction between 4-phenylbutanal and 2-ethylhexanal in the presence of a base such as sodium hydroxide. This reaction is typically conducted under reflux conditions to promote the formation of the desired product.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yields. Catalysts like palladium or nickel can improve reaction efficiency. Purification is usually performed through distillation or chromatography techniques.

5-Ethyl-4-phenyloct-5-en-2-one has several applications across different sectors:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Fragrance Industry: The compound is utilized in the production of fragrances and flavors due to its distinctive aromatic properties.
  • Research: It is used in scientific studies involving metabolic pathways and enzyme interactions, contributing to advancements in biochemical research.

The mechanism of action for 5-Ethyl-4-phenyloct-5-en-2-one involves its interaction with specific receptors or enzymes. It may function as a ligand, modulating the activity of these targets based on the context of its application. Detailed studies are necessary to elucidate the precise molecular pathways involved in its biological effects.

Several compounds share structural similarities with 5-Ethyl-4-phenyloct-5-en-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-PhenylbutanalContains a phenyl group and an aldehydePrecursor in aldol reactions
2-EthylhexanalAliphatic aldehyde with an ethyl side chainSimpler structure compared to 5-Ethyl-4-phenyloct-5-en-2-one
4-Phenyl-2-butanoneKetone structure with a phenyl groupLacks the extended carbon chain present in 5-Ethyl-4-phenyloct-5-en-2-one

Uniqueness

The uniqueness of 5-Ethyl-4-phenyloct-5-en-2-one lies in its combination of an ethyl group, a phenyl group, and an octenone structure. This distinctive arrangement imparts unique chemical and physical properties that enhance its utility in research and industrial applications.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

230.167065321 g/mol

Monoisotopic Mass

230.167065321 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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